molecular formula C21H19N5O2 B11197373 2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide

2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B11197373
M. Wt: 373.4 g/mol
InChI Key: MEWYSHRVPFCTSK-UHFFFAOYSA-N
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Description

2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique triazolo[4,3-c]pyrimidine core, which is a fused heterocyclic system combining triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate triazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones can yield the desired triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially unique properties.

Scientific Research Applications

2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s triazolopyrimidine core is known to interact with nucleic acids, potentially intercalating into DNA and disrupting its function . This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide stands out due to its specific substitution pattern and the presence of both phenyl and acetamide groups

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C21H19N5O2/c1-14-8-6-7-11-17(14)23-20(27)13-25-21(28)26-15(2)22-18(12-19(26)24-25)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,23,27)

InChI Key

MEWYSHRVPFCTSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C

Origin of Product

United States

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